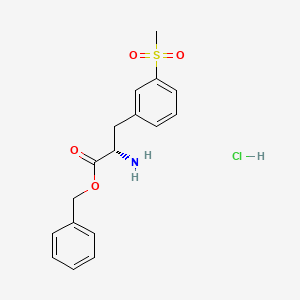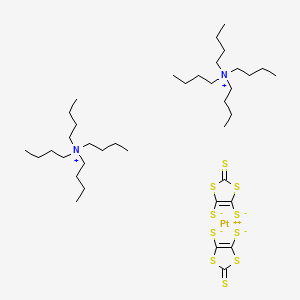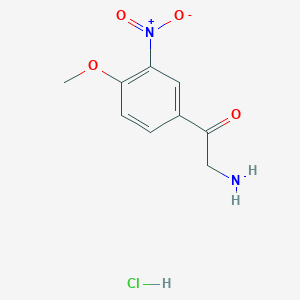![molecular formula C9H11ClFNO2 B1522011 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 1193387-60-8](/img/structure/B1522011.png)
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride
説明
“2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10FNO2•HCl and a molecular weight of 219.64 .
Molecular Structure Analysis
The InChI code for “2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is 1S/C9H10FNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a powder that should be stored at room temperature .科学的研究の応用
Chemical Synthesis and Analytical Applications
Novel Synthetic Routes
Research on similar compounds, like 2-Fluoro-4-bromobiphenyl, has highlighted innovative synthetic methodologies that could be applicable to the synthesis of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride. These methods offer insights into cross-coupling reactions and the use of specific reagents that could be relevant for synthesizing and modifying the compound (Qiu et al., 2009).
Analytical Techniques for Compound Characterization
Techniques used in the structural characterization of novel thiazolidinones and their spectroscopic properties could provide a framework for analyzing and identifying the physical and chemical properties of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride (Issac & Tierney, 1996).
Potential Biomedical Applications
- Cancer Therapy: Compounds with similar complex structures have been explored for their therapeutic potential. For example, FTY720, a compound with significant immunomodulatory effects, has shown promise in preclinical cancer models. This suggests that compounds like 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride could be explored for similar biomedical applications, given their potential for biological activity (Zhang et al., 2013).
Environmental and Ecotoxicological Research
- Environmental Fate and Behavior: Understanding the environmental fate, toxicity, and biodegradability of chemical compounds is crucial. Studies on compounds like 2,4-D herbicide provide insights into environmental impact assessments, which could be relevant for assessing the ecological footprint of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride (Islam et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMKDECBFYAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)








